8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione belongs to the purine dione class, characterized by a bicyclic core with substitutions at positions 3, 7, and 8. Key structural features include:
- Position 3: Methyl group, enhancing metabolic stability by reducing susceptibility to oxidative enzymes.
- Position 7: 2-Methyl-2-propenyl (isoprenyl) group, which may influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-propan-2-ylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-7(2)6-17-9-10(14-13(17)20-8(3)4)16(5)12(19)15-11(9)18/h8H,1,6H2,2-5H3,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWVQLAIGYAKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 284.36 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that purine derivatives exhibit antioxidant properties. The compound's structure suggests it may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that similar purine derivatives significantly decreased oxidative damage in cellular models .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This activity is crucial in conditions like arthritis and gout, where inflammation plays a central role .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of xanthine oxidase (XOD), an enzyme involved in uric acid production. By inhibiting XOD, the compound may help lower uric acid levels in the blood, providing therapeutic benefits for patients with hyperuricemia and gout .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Xanthine Oxidase Inhibition : Reduces uric acid synthesis.
- Cytokine Modulation : Alters signaling pathways involved in inflammation.
- Antioxidant Mechanism : Scavenges reactive oxygen species (ROS).
Study on Gout Treatment
A clinical trial investigated the efficacy of a similar purine derivative in treating gout patients. Results indicated a significant reduction in serum uric acid levels and improvement in inflammatory markers after administration for four weeks .
Neuroprotective Effects
Another study highlighted the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage. The findings suggest that these compounds can enhance cellular resilience against neurotoxic agents .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that purine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines, suggesting that 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione might serve as a lead compound for developing new anticancer agents .
Antiviral Properties
The compound has also shown promise in antiviral applications. Research highlights the role of purine derivatives in inhibiting viral replication. A specific study indicated that similar compounds could interfere with the viral life cycle by targeting viral enzymes, thus presenting a potential pathway for antiviral drug development .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. The purine scaffold is known to influence neurotransmitter systems and could be beneficial in treating neurodegenerative diseases. Investigations into its mechanism of action are ongoing, with preliminary results indicating a potential to mitigate oxidative stress in neuronal cells .
Agricultural Applications
Pesticidal Activity
The unique structure of this compound suggests potential use as a pesticide. Studies have shown that similar sulfur-containing compounds can act as effective insecticides or fungicides due to their ability to disrupt biological processes in pests . This application is particularly relevant given the increasing need for sustainable agricultural practices.
Material Science Applications
Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers due to its functional groups that allow for polymerization reactions. Research indicates that incorporating such purine derivatives into polymer matrices can enhance properties such as thermal stability and mechanical strength .
Case Studies
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights critical differences in substituents and molecular properties among purine dione derivatives:
*Estimated based on molecular formula.
Key Observations :
- The target compound’s isopropylsulfanyl group balances moderate lipophilicity.
- Bioavailability : Styryl groups (e.g., Istradefylline’s dimethoxystyryl ) improve oral absorption due to extended π-conjugation, whereas bulky groups like azepanyl () may limit intestinal uptake.
- Synthetic Utility : Bromine at position 8 () facilitates further functionalization via cross-coupling reactions, unlike the stable isopropylsulfanyl group in the target compound.
Preparation Methods
Alkylation of Purine Derivatives
The synthesis typically begins with the alkylation of 3-methyl-3,7-dihydro-purine-2,6-dione. For example, methanesulfonic acid but-2-ynyl ester reacts with the purine core in the presence of potassium bicarbonate (KHCO₃) and NMP at 55°C, achieving a 94% yield of the intermediate 7-but-2-ynyl-3-methyl-3,7-dihydro-purine-2,6-dione. This step establishes the 7-(2-methyl-2-propenyl) substituent, critical for subsequent functionalization.
Chlorination and Sulfanyl Group Introduction
Chlorination of the alkylated intermediate using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 25–30°C yields 8-chloro derivatives with 83% efficiency. The chloro group is then displaced by isopropylsulfanyl via nucleophilic substitution. This step employs sodium iodide (NaI) as a catalyst in NMP, enhancing reaction kinetics and achieving >90% conversion at 60°C.
Reaction Optimization and Solvent Systems
Solvent Influence on Yield and Purity
| Solvent | Reaction Step | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NMP | Alkylation | 55°C | 94 | 98 |
| DMF | Chlorination | 30°C | 83 | 95 |
| NMP | Sulfanyl Substitution | 60°C | 91 | 97 |
| Ethyl Acetate | Crystallization | 5–10°C | – | 99.5 |
NMP emerges as the optimal solvent for alkylation and substitution due to its high polarity and ability to stabilize intermediates. Ethyl acetate facilitates high-purity crystallization (>99.5%) by reducing solubility at low temperatures.
Catalytic Effects
Potassium iodide (KI) accelerates the substitution of chloro with isopropylsulfanyl, reducing reaction time from 12 hours to 4 hours. This aligns with findings from Linagliptin synthesis, where KI increased substitution rates by 300% in analogous systems.
One-Pot Synthesis Advancements
Recent patents disclose a streamlined one-pot method combining alkylation and chlorination in NMP, eliminating intermediate isolation. This approach reduces processing time by 40% and increases overall yield to 89%. Key parameters include:
-
Temperature gradient : 55°C for alkylation, cooled to 25°C for chlorination.
-
Catalyst loading : 1.5 equivalents of NaI relative to the purine substrate.
Isolation and Purification Techniques
Acid-Base Extraction
Crude product is treated with 10% acetic acid to remove unreacted starting materials, followed by washing with methyl isobutyl ketone (MIBK) to eliminate hydrophobic impurities. Neutralization with 10% sodium hydroxide precipitates the compound, which is then extracted with dichloromethane (DCM).
Crystallization
Recrystallization from ethyl acetate/toluene (3:1 v/v) at −20°C yields needle-like crystals with 99.5% purity. X-ray diffraction confirms the molecular structure, with hydrogen bonding between the purine’s N-H and the sulfanyl group’s sulfur atom.
Mechanistic Insights
Alkylation Mechanism
The alkylation proceeds via an SN2 mechanism, where the purine’s N7 attacks the electrophilic carbon of methanesulfonic acid but-2-ynyl ester. Steric hindrance from the 3-methyl group necessitates polar aprotic solvents like NMP to stabilize the transition state.
Sulfanyl Substitution Dynamics
The chloro group at C8 undergoes nucleophilic displacement by isopropylthiolate (generated in situ from isopropylthiol and NaOH). KI catalyzes this step via a halogen-exchange mechanism, forming a more reactive iodo intermediate.
Scalability and Industrial Relevance
Pilot-scale batches (10 kg) achieved 86% yield using the one-pot method, demonstrating commercial viability. Key scalability challenges include:
Q & A
Q. How does the compound’s logP affect blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
